molecular formula C17H18FNO B4956169 N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide

N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide

Cat. No.: B4956169
M. Wt: 271.33 g/mol
InChI Key: UAJUSLYBKINPAN-UHFFFAOYSA-N
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Description

N-[4-(Butan-2-yl)phenyl]-2-fluorobenzamide is a benzamide derivative characterized by a fluorine atom at the 2-position of the benzoyl ring and a branched butan-2-yl group attached to the para-position of the aniline moiety. The butan-2-yl substituent introduces steric bulk and moderate hydrophobicity, which may influence solubility, bioavailability, and target binding interactions. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural features align with pharmacologically relevant benzamide analogs, such as kinase inhibitors or apoptosis regulators .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJUSLYBKINPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide typically involves the reaction of 4-(butan-2-yl)aniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzamide Core

Alkyl and Aryl Substituents
  • N-[4-(4-tert-Butylphenoxy)phenyl]-2-fluorobenzamide (CAS: 432496-57-6): The tert-butylphenoxy group increases molecular weight (363.42 g/mol) and steric hindrance compared to the butan-2-yl group. Predicted properties include a density of 1.173 g/cm³ and a boiling point of 419.4°C, suggesting higher lipophilicity .
  • N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide (CAS: 2053-96-5):
    • The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, enhancing metabolic stability and electronic effects. Molecular weight: 283.225 g/mol .
Halogenation Patterns
  • Synthesized with 90% yield, indicating efficient halogenation strategies .

Functional Group Modifications

Sulfonamide and Sulfamoyl Derivatives
  • 5-[(Butan-2-yl)sulfamoyl]-N-(3,4-dimethylphenyl)-2-fluorobenzamide :
    • The sulfamoyl group introduces hydrogen-bonding capacity and acidity (pKa ~12.0). Molecular weight: 378.46 g/mol .
  • S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] in ):
    • Sulfonyl and triazole moieties enhance structural rigidity and electronic diversity, confirmed via IR (νC=S at 1247–1255 cm⁻¹) and NMR .
Heterocyclic Incorporation
  • X-ray data (R factor = 0.034) confirms conformational stability .

Physicochemical and Spectral Properties

Molecular Weight and Solubility
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[4-(Butan-2-yl)phenyl]-2-fluorobenzamide C₁₇H₁₈FNO 283.34* 2-fluoro, butan-2-yl Moderate hydrophobicity
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide C₁₄H₉F₄NO 283.225 CF₃, 2-fluoro High metabolic stability
5-[(Butan-2-yl)sulfamoyl]-N-(3,4-dimethylphenyl)-2-fluorobenzamide C₁₉H₂₃FN₂O₃S 378.46 Sulfamoyl, dimethylphenyl Enhanced H-bonding

*Calculated based on formula.

Spectroscopic Characterization
  • IR Spectroscopy :
    • Absence of νC=O (1663–1682 cm⁻¹) in triazole derivatives confirms cyclization .
    • νC=S (1243–1258 cm⁻¹) in hydrazinecarbothioamides validates synthesis steps .

Biological Activity

N-[4-(butan-2-yl)phenyl]-2-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aromatic amide with a fluorine substituent, which can influence its biological interactions. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to specific biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The fluorine atom in the compound is believed to play a crucial role in modulating enzyme activity, potentially acting as an inhibitor for certain pathways involved in disease processes. Specifically, it has been hypothesized that the compound may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Its structural similarity to sulfonamides suggests it could inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies have shown promising results against various bacterial strains, indicating potential therapeutic applications in treating infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This activity could make it a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against Mycobacterium avium and other pathogens. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antibiotic agent .
  • In vitro Anti-inflammatory Activity : In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation markers in cell cultures exposed to inflammatory stimuli. The findings demonstrated a dose-dependent reduction in cytokine levels, supporting its role as an anti-inflammatory agent.
  • Toxicological Assessment : Toxicity studies conducted on animal models revealed low acute toxicity levels at therapeutic doses, indicating a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity Findings
AntimicrobialSignificant inhibition against Mycobacterium avium; potential use as an antibiotic agent.
Anti-inflammatoryDose-dependent reduction in pro-inflammatory cytokines in vitro.
ToxicityLow acute toxicity observed in animal models; favorable safety profile for further research.

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